Flavor Impact Efficiency vs. Analogs
2,6,6-Trimethyl-2-cyclohexene-1,4-dione (TMCHD) demonstrates superior flavor impact efficiency, requiring significantly lower usage levels in finished products compared to its structural analogs, isophorone and safranal. This translates directly to cost-effectiveness in formulation and reduced sensory off-notes .
| Evidence Dimension | Typical Usage Level in Finished Products for Flavor Impact |
|---|---|
| Target Compound Data | 2 - 25 ppm |
| Comparator Or Baseline | Isophorone: Taste detectable at 30 ppm; Safranal: Taste threshold at 1 ppm, but effective flavor usage typically in the range of 5-10 mg/kg (5-10 ppm) or higher in fragrance applications |
| Quantified Difference | TMCHD operates at a lower bound (2 ppm) that is 15-fold more potent than isophorone's detection level (30 ppm) and is 2.5-5 times lower than safranal's typical food flavor usage (5-10 ppm) |
| Conditions | Sensory evaluation and manufacturer recommendations for flavor/fragrance formulations [REFS-1, REFS-2, REFS-3] |
Why This Matters
For procurement and formulation, TMCHD offers a quantifiable advantage in flavor potency, enabling cost savings through lower inclusion rates and minimizing potential organoleptic interference compared to isophorone or safranal.
